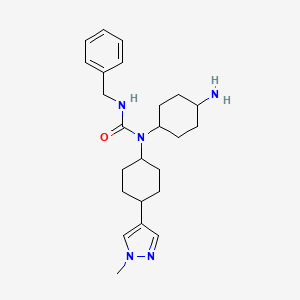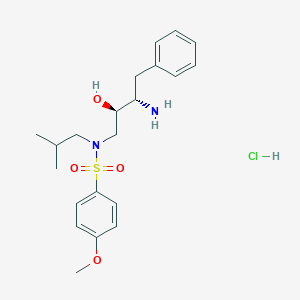
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is a chemical compound with the molecular formula C20H23ClN2O4. It is often used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Esterification: The protected glycine is then esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.
化学反应分析
Types of Reactions
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Oxidation/Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Fmoc Removal: Glycine derivatives with free amino groups.
Hydrolysis: Glycine derivatives with carboxylic acid groups.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
科学研究应用
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions.
Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules for various applications, including drug delivery and diagnostics.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents. Its derivatives are studied for their potential biological activities.
Industrial Applications: It is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound itself does not have a specific biological target or pathway but is used to facilitate the synthesis of peptides and other complex molecules.
相似化合物的比较
Similar Compounds
- Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is unique due to its specific structure and the presence of the Fmoc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial. Its hydrochloride form also enhances its solubility and stability, making it easier to handle in various chemical processes.
属性
分子式 |
C20H23ClN2O4 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
methyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-25-19(23)12-21-10-11-22-20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18,21H,10-13H2,1H3,(H,22,24);1H |
InChI 键 |
MAHDGHQEMFOVBV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)






